REACTION_CXSMILES
|
C([CH2:4][C:5]1[C:6]([F:19])=[C:7]([C:16]([OH:18])=[O:17])[C:8](=[C:12]([F:15])[C:13]=1[F:14])C(O)=O)(O)=O>CS(C)=O>[CH3:4][C:5]1[C:6]([F:19])=[C:7]([CH:8]=[C:12]([F:15])[C:13]=1[F:14])[C:16]([OH:18])=[O:17]
|
Name
|
4-carboxymethyl-3,5,6-trifluorophthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |